molecular formula C10H11NS B12433910 N-Ethyl-1-benzothiophen-7-amine

N-Ethyl-1-benzothiophen-7-amine

Cat. No.: B12433910
M. Wt: 177.27 g/mol
InChI Key: DCENYEOCDAVFMF-UHFFFAOYSA-N
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Description

N-Ethyl-1-benzothiophen-7-amine (CAS# 1855111-78-2) is a chemical compound with the molecular formula C11H13NS and a molecular weight of 191.29 g/mol . It features a benzothiophene core, which is recognized in medicinal chemistry as a privileged structure and a key pharmacophore in the development of bioactive molecules . The benzothiophene scaffold is known to confer a wide range of biological activities, making derivatives valuable intermediates in pharmaceutical research . Researchers investigate this structural class for its potential across diverse therapeutic areas. Based on the established profiles of analogous compounds, areas of interest may include the development of central nervous system (CNS) active agents, given that certain benzothiophene derivatives, such as benocyclidine, are known to act as psychoactive substances and dopamine reuptake inhibitors . Furthermore, the scaffold is extensively studied for its anti-infective properties, including anti-fungal and anti-bacterial activities, as demonstrated by marketed drugs like sertaconazole and numerous research compounds . Additional research avenues for benzothiophene-based compounds encompass anticancer, anti-inflammatory, anti-tubercular, and anti-diabetic applications, highlighting the versatility of this heterocyclic system in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

N-ethyl-1-benzothiophen-7-amine

InChI

InChI=1S/C10H11NS/c1-2-11-9-5-3-4-8-6-7-12-10(8)9/h3-7,11H,2H2,1H3

InChI Key

DCENYEOCDAVFMF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

Synthetic Methodologies for N Ethyl 1 Benzothiophen 7 Amine and Its Precursors

Retrosynthetic Analysis of N-Ethyl-1-benzothiophen-7-amine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that suggest key precursors and synthetic strategies. The most logical disconnections are the C-N bond of the ethylamino group and the bonds forming the thiophene (B33073) ring of the benzothiophene (B83047) core.

The disconnection of the ethyl group from the nitrogen atom points to 7-amino-1-benzothiophene as a primary precursor. This intermediate could then be ethylated through various N-alkylation methods to yield the final product.

Further deconstruction of the 7-amino-1-benzothiophene intermediate involves breaking the benzothiophene ring. This leads to two main approaches for its synthesis:

Construction of the thiophene ring onto a pre-functionalized benzene (B151609) derivative. This is often the preferred route for achieving specific substitution patterns on the benzene portion of the benzothiophene. In this case, a suitable starting material would be a benzene derivative with a substituent at the position that will become the 7-position of the benzothiophene. This substituent should be an amino group or a group that can be readily converted to an amino group, such as a nitro group.

Functionalization of a pre-existing benzothiophene core. This approach involves the direct introduction of a functional group at the C7 position of the benzothiophene ring. However, direct electrophilic substitution on the benzothiophene ring often leads to a mixture of isomers, making this a less regioselective and therefore less desirable approach for the synthesis of a specific isomer like the 7-substituted product.

Based on this analysis, a plausible forward synthetic strategy would involve the synthesis of a 7-substituted benzothiophene, specifically with a nitro group, followed by reduction to the amine and subsequent ethylation.

Direct Synthesis Routes to the 7-Aminobenzothiophene Core

The synthesis of the 7-aminobenzothiophene core is a critical phase in the pathway to this compound. This can be achieved through the formation of the benzothiophene ring system followed by or concurrent with the introduction of the amine functionality.

The formation of the benzothiophene ring is a cornerstone of this synthesis. Various cyclization strategies have been developed to construct this heterocyclic system, often providing good yields and control over substitution patterns.

One common and versatile method for constructing the benzothiophene ring involves the formation of an appropriate aryl thioether followed by an intramolecular cyclization. This strategy allows for the use of readily available starting materials and can be adapted to produce a variety of substituted benzothiophenes.

A general representation of this approach starts with a substituted thiophenol which is then reacted with a molecule containing a suitable two-carbon unit that can undergo cyclization. For the synthesis of a 7-substituted benzothiophene, one would begin with a 2-substituted thiophenol where the substituent is positioned to become the 7-substituent of the final product.

Starting Material ExampleReagent for Thioether FormationCyclization ConditionsResulting Benzothiophene
2-Nitrothiophenolα-Halo ketone/aldehydeBase-mediated condensation7-Nitrobenzothiophene derivative
2-MercaptobenzaldehydeAlkyl halide with electron-withdrawing groupBaseSubstituted benzothiophene

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and the construction of benzothiophene rings is no exception. Palladium-catalyzed annulation reactions offer an efficient and convergent approach to synthesize 2,3-disubstituted benzothiophenes. organic-chemistry.org These reactions typically involve the coupling of an aryl sulfide with an alkyne in the presence of a palladium catalyst. organic-chemistry.org

This methodology exhibits good functional group tolerance, allowing for the synthesis of a diverse array of benzothiophene derivatives from simple and readily available starting materials. organic-chemistry.org For the targeted synthesis of a 7-substituted benzothiophene, a correspondingly substituted aryl sulfide would be employed.

Aryl SulfideAlkyneCatalyst SystemProduct
Substituted Aryl SulfideDisubstituted AlkynePalladium catalyst2,3-Disubstituted Benzothiophene

The introduction of the amine group at the C7 position is a crucial step. As suggested by the retrosynthetic analysis, the most reliable method to achieve this is through a nitration-reduction sequence, particularly when starting with a pre-functionalized benzene ring to control the regiochemistry.

The nitration of an aromatic ring followed by the reduction of the nitro group is a classic and widely used method for the synthesis of aromatic amines. In the context of benzothiophene synthesis, this sequence can be applied either to a pre-formed benzothiophene ring or, more strategically, to a benzene-based precursor before the thiophene ring is formed.

Direct nitration of benzothiophene itself tends to produce a mixture of isomers, with substitution occurring at various positions. chemicalbook.com Therefore, to achieve regioselective synthesis of the 7-amino derivative, it is often more effective to start with a benzene derivative that already contains a nitro group at the desired position. This nitro-substituted benzene can then be elaborated into the benzothiophene ring system.

Once the 7-nitrobenzothiophene intermediate is obtained, the nitro group can be readily reduced to the corresponding 7-aminobenzothiophene. A variety of reducing agents can be employed for this transformation, with common choices including tin(II) chloride in hydrochloric acid, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), and iron powder in the presence of an acid.

Nitro CompoundReducing AgentReaction ConditionsAmine Product
7-Nitro-1-benzothiopheneSnCl2 / HClAcidic, room temperature to gentle heating7-Amino-1-benzothiophene
7-Nitro-1-benzothiopheneH2, Pd/CPressurized hydrogen, room temperature7-Amino-1-benzothiophene
7-Nitro-1-benzothiopheneFe / NH4ClAqueous ethanol, reflux7-Amino-1-benzothiophene

The resulting 7-amino-1-benzothiophene is the key precursor for the final ethylation step to yield this compound. This can be accomplished through methods such as reductive amination with acetaldehyde or direct N-alkylation with an ethyl halide. acsgcipr.org

Introduction of the Amine Functionality at the C7 Position

Direct Amination Methodologies on Benzothiophene Scaffolds (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The formation of a carbon-nitrogen bond directly onto an aromatic or heteroaromatic ring is a cornerstone of modern organic synthesis. For a precursor like 7-halo-1-benzothiophene, transition-metal-catalyzed cross-coupling reactions provide an efficient route to introduce an amino group. Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Chan-Lam coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, often replacing harsher classical methods. wikipedia.org In the context of synthesizing a precursor to this compound, this reaction could involve coupling a 7-halo-benzothiophene with an ammonia equivalent or a primary amine. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org Studies on the amination of halothiophenes have demonstrated the viability of this approach on sulfur-containing heterocycles. thieme-connect.com

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) offers a complementary, copper-catalyzed approach to C-N bond formation. wikipedia.orgresearchgate.net This reaction typically couples an aryl boronic acid with an amine and is notable for its often milder reaction conditions; it can frequently be conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org For the synthesis of 1-benzothiophen-7-amine, the strategy would involve reacting 1-benzothiophene-7-boronic acid with an amine in the presence of a copper catalyst, such as copper(II) acetate. organic-chemistry.orgnrochemistry.com The mechanism is thought to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the C-N bond. wikipedia.org While powerful, the Chan-Lam coupling can sometimes be hindered by side reactions like protodeboronation or homocoupling of the boronic acid component. nrochemistry.com

Table 1: Comparison of Buchwald-Hartwig and Chan-Lam Amination
FeatureBuchwald-Hartwig AminationChan-Lam Coupling
Metal CatalystPalladium (Pd) wikipedia.orgorganic-chemistry.orgCopper (Cu) wikipedia.orgorganic-chemistry.org
Aryl SubstrateAryl Halides, Triflates organic-chemistry.orgAryl Boronic Acids, Stannanes, Siloxanes organic-chemistry.org
Amine PartnerPrimary or Secondary Amines, Ammonia Equivalents organic-chemistry.orgAlcohols, Phenols, Amines, Amides, etc. organic-chemistry.org
Typical LigandsElectron-rich, bulky phosphines (e.g., Xantphos, BINAP) wikipedia.orgresearchgate.netPyridine, N-based ligands (often not required) wikipedia.org
Reaction ConditionsOften requires inert atmosphere and elevated temperatures thieme-connect.comCan often be run at room temperature and open to air wikipedia.orgorganic-chemistry.org
BaseStrong, non-nucleophilic bases (e.g., NaOtBu, Cs2CO3) thieme-connect.comresearchgate.netOften a mild base like pyridine or triethylamine nrochemistry.com

Introduction and Functionalization of the N-Ethyl Moiety

Once a primary amino group is installed on the benzothiophene ring, forming 1-benzothiophen-7-amine, the subsequent step is the introduction of the ethyl group to yield the target secondary amine.

Alkylation of Primary Amino Precursors

The most straightforward conceptual approach to ethylation is the direct reaction of 1-benzothiophen-7-amine with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is a classical nucleophilic substitution (SN2) where the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl halide.

However, a significant drawback of this method is the potential for over-alkylation. chemistrysteps.com The product, this compound, is itself a nucleophile and can react with another molecule of the ethyl halide to form the tertiary amine, N,N-diethyl-1-benzothiophen-7-amine. This can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, complicating purification and reducing the yield of the desired secondary amine. youtube.com Careful control of stoichiometry (using an excess of the primary amine) and reaction conditions can help to mitigate this issue, but it remains a persistent challenge.

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines that avoids the issue of over-alkylation. wikipedia.org This two-step, often one-pot, process involves the reaction of a primary amine (1-benzothiophen-7-amine) with a carbonyl compound (acetaldehyde) to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the corresponding secondary amine. The equilibrium of imine formation is typically driven forward by the removal of water. wikipedia.org

A variety of reducing agents can be employed for the reduction step, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Mild hydride reagents are particularly common.

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationCharacteristics
Sodium BorohydrideNaBH4A common, mild reducing agent effective for imine reduction. organic-chemistry.org
Sodium CyanoborohydrideNaBH3CNSelective for imines over ketones/aldehydes at mildly acidic pH. researchgate.net
Sodium TriacetoxyborohydrideNaBH(OAc)3 (STAB)A mild and selective reagent, particularly effective for reductive aminations, that does not reduce many other functional groups.
Catalytic HydrogenationH2/CatalystUses hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni); can be incompatible with reducible functional groups like alkenes or nitro groups.

Alternative Routes to Secondary Amines

The traditional Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, using potassium phthalimide as an ammonia surrogate to prevent over-alkylation. chemistrysteps.comwikipedia.org The phthalimide nitrogen is deprotonated and acts as a nucleophile, attacking an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the primary amine. wikipedia.orgnrochemistry.com

While the standard procedure yields primary amines, modifications have been developed to access secondary amines. youtube.com One such variation involves using a differentially protected ammonia surrogate, such as an imido-dicarbonate. The synthesis could proceed as follows:

Alkylation of the protected nitrogen source with a 7-halo-1-benzothiophene derivative.

Selective deprotection of one of the protecting groups.

A second alkylation step, this time using an ethyl halide.

Removal of the final protecting group to liberate the secondary amine, this compound. youtube.com

This modified approach offers a controlled, stepwise route to unsymmetrical secondary amines, effectively circumventing the polyalkylation problems associated with direct alkylation methods. youtube.com

Reductive Amidation Pathways

Reductive amination is a prominent method for synthesizing amines, which involves the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by reduction to the corresponding amine. In the context of this compound synthesis, this pathway can be approached in two primary ways:

Reaction of 1-Benzothiophen-7-amine with an Ethylating Carbonyl: The precursor, 1-benzothiophen-7-amine, can be reacted with acetaldehyde. This reaction forms an intermediate N-ethylidene-1-benzothiophen-7-amine (an imine), which is then reduced in situ to the final product, this compound.

Reaction of 7-Formyl-1-benzothiophene with Ethylamine (B1201723): An alternative, though less common, approach involves the reaction of 7-formyl-1-benzothiophene with ethylamine, followed by the reduction of the resulting imine.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for improving efficiency and making the process more viable for larger-scale production. Key areas of focus include the choice of solvent, the type of catalyst, and the application of modern synthetic technologies.

Solvent Effects and Catalysis in this compound Synthesis

The choice of solvent and catalyst can significantly impact the yield and reaction rate of amination reactions. While direct studies on this compound are limited, principles can be drawn from similar syntheses of N-substituted dibenzothiophenes and other benzo-fused heterocycles.

Catalysis: Copper-catalyzed Ullmann-type C-N coupling reactions provide an alternative and effective route for synthesizing N-substituted amines from halo-aromatic precursors. For instance, the coupling of a bromo-substituted benzothiophene with an amine can be achieved using a copper(I) catalyst, such as copper(I) oxide (Cu₂O). nih.govacs.org These reactions are often performed without the need for a ligand, which simplifies the process and reduces costs. nih.gov The efficiency of these catalytic systems allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine source. nih.govacs.org

The following table summarizes typical conditions used in the synthesis of related N-substituted heteroaromatic amines, illustrating the interplay of catalyst, solvent, and temperature.

PrecursorAmine SourceCatalystSolventTemperature (°C)Yield (%)
2-BromodibenzothiopheneEthylamine (70% aq.)Cu₂ONMP11081
2-BromodibenzothiopheneHexylamineCu₂O / Cs₂CO₃NMP11077
2-BromodibenzothiopheneAniline (B41778)Cu₂ONMP11025
2,4-DifluorobenzonitrileMethylthioglycolateKOHDMF75-

This table presents data for the synthesis of N-substituted dibenzothiophenes, which serve as a model for the synthesis of this compound. Data sourced from nih.govacs.orgglobalresearchonline.net.

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds to improve efficiency and scalability. mtak.hudurham.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net These advantages include rapid heating, shorter reaction times, higher yields, and often fewer side reactions. researchgate.netrsc.org In the synthesis of benzothiophene scaffolds, microwave-assisted methods have been shown to dramatically reduce reaction times from many hours to just a few minutes while achieving good yields. rsc.org For example, a saponification reaction that took hours under conventional reflux was completed in 3 minutes at 100 °C using microwave heating. rsc.org This rapid and efficient heating makes it a highly attractive method for accelerating the synthesis of benzothiophene derivatives. acs.org

Flow Chemistry: Continuous flow processing represents a paradigm shift in chemical synthesis, moving from traditional batch reactions to continuous, automated systems. mtak.hudurham.ac.uk This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. researchgate.net For the multi-step synthesis of complex heterocyclic compounds like benzothiazoles, flow chemistry allows for the "telescoping" of reactions, where intermediates are not isolated but are passed directly from one reactor to the next. mtak.huuc.pt This approach is particularly beneficial when dealing with unstable intermediates. mtak.hu The use of packed-bed reactors and in-line purification cartridges can further streamline the synthesis and isolation of the final product. durham.ac.uk

Purity Assessment and Isolation Techniques in Synthetic Procedures

Following the chemical synthesis, the isolation of this compound in a pure form is essential. This is typically achieved through standard laboratory purification techniques, followed by analytical methods to confirm its identity and assess its purity.

Isolation Techniques: The primary method for purifying the crude product is flash column chromatography. nih.govresearchgate.net This technique separates the desired compound from unreacted starting materials, catalysts, and any byproducts formed during the reaction. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is then passed through the column. nih.govresearchgate.net Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for the collection of the pure product in separate fractions.

Purity Assessment and Characterization: Once isolated, the identity and purity of the compound are confirmed using a combination of spectroscopic and spectrometric methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. nih.govacs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which confirms its elemental composition. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

The combination of these techniques provides definitive proof of the structure and a reliable assessment of the purity of the synthesized this compound.

Chemical Transformations and Reactivity Profiling of N Ethyl 1 Benzothiophen 7 Amine

Reactivity of the Secondary Amine Group

The nitrogen atom of the secondary amine group possesses a lone pair of electrons, making it both basic and nucleophilic. wikipedia.org This inherent nucleophilicity is the driving force behind its reactions with a wide array of electrophilic species. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Reactions with Electrophiles (e.g., Acylations, Sulfonylations, Alkylations)

The dominant reactivity of the amine is its nucleophilicity, which allows it to readily attack electron-deficient centers. wikipedia.org This leads to the formation of new carbon-nitrogen or sulfur-nitrogen bonds.

Acylations: In reactions with acylating agents such as acyl chlorides or acid anhydrides, N-Ethyl-1-benzothiophen-7-amine is expected to form the corresponding N-acylated product, an amide. This transformation, often referred to as the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.orgmnstate.edu

Sulfonylations: Similarly, reaction with sulfonyl chlorides yields sulfonamides. wikipedia.org This specific reaction, known as the Hinsberg reaction, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. wikipedia.orgucl.ac.uk The resulting sulfonamides are often stable, crystalline solids.

Alkylations: The secondary amine can be alkylated by alkyl halides through a nucleophilic substitution (SN2) reaction. msu.edu The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. youtube.com This reaction converts the secondary amine into a tertiary amine. However, this process can be difficult to control, as the resulting tertiary amine can be further alkylated by the alkyl halide to form a quaternary ammonium (B1175870) salt. msu.edulibretexts.org Using an excess of the initial amine can help to minimize this over-alkylation. msu.edu

Table 1: Representative Nucleophilic Reactions of the Secondary Amine

Reaction Type Electrophile Example Product Class
Acylation Acetyl Chloride N-(1-Benzothiophen-7-yl)-N-ethylacetamide
Sulfonylation Benzenesulfonyl Chloride N-(1-Benzothiophen-7-yl)-N-ethylbenzenesulfonamide
Alkylation Methyl Iodide N-Ethyl-N-methyl-1-benzothiophen-7-amine

Imine and Enamine Formation with Carbonyl Compounds

When reacted with aldehydes or ketones in the presence of an acid catalyst, secondary amines like this compound form enamines (unsaturated amines). masterorganicchemistry.comlibretexts.org This is distinct from primary amines, which form imines. masterorganicchemistry.com

The mechanism for enamine formation is a reversible, acid-catalyzed process involving several steps. libretexts.org

Nucleophilic Addition: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion. libretexts.orglibretexts.org

Deprotonation: Since the nitrogen has no protons to lose, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (like water or another amine molecule) to form the C=C double bond of the enamine and regenerate the catalyst. libretexts.orgyoutube.com

Enamines are valuable synthetic intermediates because the resonance contribution from the nitrogen lone pair makes the α-carbon nucleophilic, allowing it to react with various electrophiles. masterorganicchemistry.commakingmolecules.com

Oxidation Reactions of the Amine Moiety (mechanistic considerations)

The oxidation of N-substituted amines can be a complex process, yielding different products depending on the oxidant and reaction conditions. For secondary amines, oxidation can lead to a variety of products. While the direct oxidation of this compound is not extensively documented, general mechanisms for secondary amine oxidation can be considered.

One common pathway involves the oxidation to an iminium ion intermediate. For instance, oxoammonium-catalyzed oxidations proceed via a hydride transfer mechanism. chemrxiv.org In this process, a potent oxoammonium ion, serving as a hydride acceptor, abstracts a hydride (H⁻) from the α-carbon (the carbon attached to the nitrogen). chemrxiv.org The resulting iminium ion can then be trapped by nucleophiles or undergo further reactions. Another potential pathway, especially with strong oxidants like ozone or peroxides, can involve radical intermediates, though these reactions can be less selective and may lead to degradation if not carefully controlled. chemrxiv.org The specific products would be highly dependent on the chosen reagents and the stability of the intermediates formed.

Reactivity of the Benzothiophene (B83047) Core

The benzothiophene ring system is an aromatic, 10π electron system. chemicalbook.com Its reactivity is characterized by a preference for electrophilic substitution, though nucleophilic substitution is possible under specific conditions.

Electrophilic Aromatic Substitution (EAS) Patterns on the Benzothiophene System

Benzothiophene itself typically undergoes electrophilic aromatic substitution (EAS) preferentially on the electron-rich thiophene (B33073) ring rather than the benzene (B151609) ring. chemicalbook.com The most reactive position is C3, followed by C2. chemicalbook.compixel-online.netcdnsciencepub.com This preference is due to the better stabilization of the cationic intermediate (the sigma complex) when the attack occurs on the five-membered ring. pixel-online.net

However, the reactivity of this compound in EAS is strongly influenced by the powerful activating effect of the ethylamino group at the C7 position. The amino group is a strong ortho-, para-director. This means it will direct incoming electrophiles to the positions ortho and para to itself on the benzene ring. In this case, the ortho position is C6 and the para position is C4. Therefore, electrophilic attack is most likely to occur at the C6 position, and to a lesser extent at the C4 position, of the benzene portion of the molecule. The strong activation provided by the amino group likely makes the benzene ring more reactive towards electrophiles than the thiophene ring in this specific derivative.

Table 2: Predicted Regioselectivity of EAS on this compound

Reagent Example Reaction Type Predicted Major Product(s)
Br₂ / FeBr₃ Bromination 6-Bromo-N-ethyl-1-benzothiophen-7-amine
HNO₃ / H₂SO₄ Nitration N-Ethyl-6-nitro-1-benzothiophen-7-amine
CH₃COCl / AlCl₃ Friedel-Crafts Acylation 1-(7-(Ethylamino)-1-benzothiophen-6-yl)ethan-1-one

Nucleophilic Aromatic Substitution (NAS) Possibilities on the Halogenated Benzothiophene Precursors

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, NAS requires an electron-poor aromatic ring and a good leaving group (typically a halide). masterorganicchemistry.com The reaction generally proceeds through a bimolecular addition-elimination (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com

For a derivative like this compound, NAS would not occur directly. Instead, it would be relevant for a halogenated precursor, for example, 7-chloro-1-benzothiophene. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comyoutube.com

In the context of synthesizing this compound, a plausible route could involve the reaction of a halogenated benzothiophene (e.g., 7-chloro- or 7-fluoro-1-benzothiophene), particularly if activated by an EWG, with ethylamine (B1201723). For instance, if a nitro group were present at C6, it would strongly activate a halogen at C7 towards displacement by a nucleophile like ethylamine. The reaction rate for such substitutions often follows the trend F > Cl > Br > I for the leaving group, as the highly electronegative fluorine stabilizes the intermediate despite its strong carbon-fluorine bond. masterorganicchemistry.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for Further Functionalization of the Benzothiophene Ring

The benzothiophene core of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the benzothiophene ring must first be halogenated, typically at positions susceptible to electrophilic substitution (e.g., C2, C3, C4, or C6), to create a suitable electrophilic partner (an aryl halide). The N-ethylamino group at the C7 position will influence the regioselectivity of this initial halogenation step. Once a halogenated derivative, such as 2-bromo-N-ethyl-1-benzothiophen-7-amine, is prepared, it can be coupled with a variety of organometallic reagents.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. For the functionalization of a halogenated this compound, a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand, is typically employed in the presence of a base. mdpi.com The reaction is known for its tolerance of a wide range of functional groups. mdpi.comsnnu.edu.cn The synthesis of various thiophene-based macrocycles has been achieved using Suzuki-Miyaura coupling, highlighting its utility for complex molecule construction. researchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for introducing alkynyl moieties onto the benzothiophene ring. acs.orgacs.org The reaction conditions are generally mild, often carried out at room temperature with an amine base like triethylamine, which also serves as the solvent. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds, offering broad synthetic utility. wikipedia.orgacs.org The organozinc reagents are typically prepared in situ and can be derived from a wide range of precursors, allowing for the introduction of alkyl, alkenyl, and aryl groups onto the benzothiophene scaffold. nih.gov

The following table summarizes representative conditions for these cross-coupling reactions, based on studies with related aryl halide substrates.

Coupling ReactionTypical CatalystNucleophilic PartnerBaseSolventGeneral Yields
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf), NiCl₂(PCy₃)₂ nih.govAr-B(OH)₂K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, WaterGood to Excellent
SonogashiraPd(PPh₃)₂Cl₂ / CuI wikipedia.orgR-C≡CHEt₃N, PiperidineTHF, DMFGood to High
NegishiPd(PPh₃)₄, Ni(acac)₂ wikipedia.orgR-ZnXNot always requiredTHF, DMFGood to High

Chemoselectivity and Regioselectivity in Reactions Involving Multiple Reactive Sites

This compound possesses multiple reactive sites, making chemoselectivity and regioselectivity critical considerations in its functionalization. The primary reactive centers are:

The N-H bond of the secondary amine.

The α-carbon of the ethyl group.

The C2 and C3 positions of the thiophene ring.

The C4, C5, and C6 positions of the benzene ring.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, in cross-coupling reactions, a key challenge is to achieve C-C or C-N bond formation without promoting side reactions at the N-H bond of the ethylamine substituent. The choice of catalyst, ligand, and base is crucial. For example, in palladium-catalyzed amination reactions, bulky phosphine ligands can favor C-N coupling while minimizing side reactions. rhhz.net Conversely, reactions like acylation or alkylation would likely target the nucleophilic nitrogen of the amine group. The use of protecting groups on the amine nitrogen can be a strategy to direct reactivity towards the benzothiophene ring.

Regioselectivity: This concerns the specific position at which a reaction occurs.

On the Benzothiophene Ring: In electrophilic substitution reactions (e.g., halogenation, nitration), the directing effects of the fused benzene ring, the sulfur atom, and the N-ethylamino group will determine the position of substitution. The N-ethylamino group is a strong activating group and is ortho-, para-directing. This would suggest that electrophilic attack might be favored at the C6 and C8 (if sterically accessible) positions. However, the inherent reactivity of the thiophene ring often favors substitution at C2 or C3. Computational studies (e.g., DFT calculations of frontier molecular orbitals) can help predict the most likely sites of attack. Studies on the functionalization of 7-azaindoles, a related heterocyclic system, have shown that regioselectivity can be controlled by the choice of reagents and the use of directing groups. researchgate.netnih.gov

On the Amine Substituent: Reactions can also occur on the N-ethyl group. For example, nitrosation of N-alkyl aromatic amines can lead to dealkylation. Studies on N-ethyl-N-methylanilines have shown that the regioselectivity of dealkylation (demethylation vs. de-ethylation) is highly dependent on the reaction acidity. researchgate.net This suggests that under certain conditions, reactions could selectively modify or cleave the ethyl group from the nitrogen atom.

Control over both chemo- and regioselectivity is often achieved by carefully tuning reaction conditions, such as temperature, solvent, catalyst system, and the use of directing groups. nih.govnih.gov

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms is fundamental to optimizing existing transformations and developing new synthetic methods. While direct mechanistic studies on this compound are not widely reported, the mechanisms of its key transformations can be elucidated by analogy to well-studied systems like palladium-catalyzed aminations and cross-coupling reactions. acs.orgnih.gov

The elucidation of reaction pathways for transformations involving this compound would rely heavily on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods: Techniques such as in situ NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and Mass Spectrometry are invaluable for monitoring reaction progress, identifying intermediates, and characterizing products. For example, ³¹P NMR spectroscopy is frequently used to track the evolution of palladium-phosphine catalysts during a catalytic cycle, helping to identify the resting state of the catalyst and key intermediates. nih.gov ¹H and ¹³C NMR can be used to identify the products and any byproducts, providing insight into the selectivity of the reaction. researchgate.net

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for mapping potential energy surfaces of reaction pathways. nih.govacs.orgsumitomo-chem.co.jpstackexchange.com DFT calculations can be used to:

Determine the geometries and energies of reactants, transition states, intermediates, and products.

Calculate activation barriers, which helps to predict the most favorable reaction pathway.

Understand the origin of chemo- and regioselectivity by comparing the activation energies for different competing pathways. nih.govacs.org

Probe the role of the catalyst, ligands, and solvent in the reaction mechanism.

For a transformation like a Suzuki coupling on a halogenated this compound, a combined spectroscopic and computational approach would be used to investigate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycles of metal-catalyzed reactions proceed through a series of transient intermediates and high-energy transition states. Identifying these species is crucial for a complete mechanistic understanding.

Intermediate Identification: In palladium-catalyzed cross-coupling reactions, key intermediates include Pd(0) and Pd(II) species. For the amination of an aryl halide, the mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II)-aryl halide intermediate. nih.govuwindsor.ca This is followed by reaction with the amine (in this case, this compound if it were the nucleophile, or with its corresponding amide if it were the substrate) to form a Pd(II)-amido complex. The final product is then formed via reductive elimination, regenerating the Pd(0) catalyst. nih.govorganic-chemistry.org In some cases, intermediates can be isolated and characterized by X-ray crystallography or observed spectroscopically. For Sonogashira and Negishi couplings, heterobimetallic complexes involving palladium and copper or zinc, respectively, are proposed as key intermediates in the transmetalation step. nih.gov

Transition State Analysis: Transition states are, by definition, fleeting and cannot be observed directly. Their structures and energies are typically investigated using computational methods like DFT. nih.gov For example, in a Suzuki coupling, DFT calculations can model the transition state for the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. Similarly, the transition state for the C-C bond-forming reductive elimination step can be computationally analyzed. These analyses provide critical insights into the factors that control the reaction rate and selectivity.

Computational and Theoretical Studies of N Ethyl 1 Benzothiophen 7 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. acs.org It has become a primary tool in computational chemistry for predicting molecular properties with a good balance between accuracy and computational cost. For a molecule like N-Ethyl-1-benzothiophen-7-amine, DFT calculations can provide a wealth of information.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. arxiv.org For this compound, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The ethylamino substituent (-NH-CH2-CH3) attached to the benzothiophene (B83047) core can adopt various conformations due to rotation around the C-N and C-C single bonds. Conformational analysis, a systematic study of these different spatial arrangements, is crucial for identifying the global minimum energy conformer, which is the most likely structure of the molecule at low temperatures. researchgate.netrsc.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are well-suited for this task. researchgate.net The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound (Calculated at the B3LYP/6-31G level)*

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S (thiophene ring)1.75
C-N (amine)1.38
N-C (ethyl)1.46C-N-C122.5
C-C (ethyl)1.54
C7-N-C_ethyl-C_ethyl
C6-C7-N-C_ethyl

Note: This table presents hypothetical data based on typical bond lengths and angles for similar functional groups to illustrate the output of a geometry optimization calculation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system and the nitrogen atom of the amine group, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the aromatic system. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: These are representative energy values for a substituted aromatic amine and are for illustrative purposes.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. longdom.org The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

For this compound, the ESP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and sulfur atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amine proton. This information is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)

DFT calculations can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. youtube.com The calculated shifts, when compared with experimental data (if available), can help in the structural elucidation of this compound.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in an ultraviolet-visible (UV-Vis) spectrum. rsc.org This can provide insights into the electronic transitions occurring within the molecule.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. numberanalytics.com

Transition State Characterization and Activation Energy Calculation

For any proposed reaction involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the amine group, computational methods can be used to map out the entire reaction pathway. acs.orgmasterorganicchemistry.com A key aspect of this is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.govucsb.eduims.ac.jplibretexts.orgyoutube.com

The structure of the transition state can be located on the potential energy surface using various optimization algorithms. Once the TS is found, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products.

The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. This value is crucial for determining the reaction rate; a lower activation energy implies a faster reaction. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, in an electrophilic aromatic substitution reaction, the activation energies for substitution at different positions on the benzothiophene ring could be calculated to predict the regioselectivity of the reaction.

Table 3: Illustrative Data for a Hypothetical Electrophilic Substitution Reaction of this compound

ParameterValue
Energy of Reactants-X kcal/mol
Energy of Transition State-Y kcal/mol
Activation Energy (Ea)(X-Y) kcal/mol
Imaginary Frequency of TS-Z cm⁻¹

Note: This table illustrates the type of data obtained from a transition state calculation. The actual values would depend on the specific reaction being studied.

Reaction Pathway Analysis and Kinetic Studies

Reaction pathway analysis for analogous compounds, such as 2-aminothiophenes and thieno[2,3-b]pyridines, often involves density functional theory (DFT) calculations to map out the potential energy surface. researchgate.netresearchgate.net For instance, the synthesis of a substituted thieno[2,3-b]pyridine (B153569) might proceed through a cascade cyclization, and computational models can determine the activation energies for each step. researchgate.net A proposed mechanistic sequence for the formation of a related thienopyridine involved an intramolecular N-N oxidative coupling, which was investigated through computational analysis. acs.org

In a hypothetical study of this compound synthesis, researchers would model key steps such as the cyclization to form the benzothiophene core and the subsequent N-alkylation to introduce the ethyl group. The calculations would identify the transition state structures and their corresponding energies, which are crucial for determining the rate-limiting step of the reaction.

Table 1: Illustrative Theoretical Kinetic Data for a Postulated Synthesis Step

This interactive table presents hypothetical activation energies for a key cyclization step in the formation of a benzothiophene derivative, calculated using different theoretical methods.

Theoretical MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
DFT (B3LYP)6-31G(d)PCM (Toluene)22.5
DFT (M06-2X)6-311+G(d,p)SMD (DMF)20.8
MP2cc-pVTZPCM (Toluene)24.1

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgnumberanalytics.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, dynamic behavior in solution, and interactions with solvent molecules. nih.goveasychair.org Such studies are crucial for understanding how the compound behaves in different chemical environments.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, and the system's evolution would be tracked by solving Newton's equations of motion for each atom. acs.org This would allow for the analysis of properties such as the radial distribution function to understand solvent structuring around the solute, and the calculation of diffusion coefficients to describe its mobility in the solvent.

The choice of force field is critical for the accuracy of MD simulations. For organic molecules like this compound, standard force fields such as GROMOS, AMBER, or CHARMM would be parameterized to accurately represent the intramolecular and intermolecular interactions. acs.org

Table 2: Typical Parameters for an MD Simulation of a Benzothiophene Derivative in Water

This interactive table outlines a set of typical parameters that could be used in a molecular dynamics simulation of a molecule like this compound in an aqueous environment.

ParameterValue/Setting
Force FieldGROMOS 54A7
Solvent ModelSPC/E Water
System Size (atoms)~20,000
Temperature298 K (25 °C)
Pressure1 bar
Simulation Time500 ns
Integration Time Step2 fs
Long-range ElectrostaticsParticle Mesh Ewald (PME)
van der Waals Cutoff1.2 nm

This table is for illustrative purposes and does not represent a specific simulation of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity predictions)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the physicochemical properties of chemicals based on their molecular structure. rsc.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and molar refractivity without the need for experimental measurements. nih.govresearchgate.netcdnsciencepub.com

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. For a sulfur-containing heterocyclic compound, specific descriptors related to the sulfur atom and the aromatic system would be particularly relevant. nih.govnih.gov

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build the predictive model. researchgate.net The quality of a QSPR model is assessed by statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). researchgate.net

Table 3: Illustrative Performance of a QSPR Model for Predicting Boiling Points of Sulfur-Containing Heterocycles

This interactive table shows representative statistical data for a hypothetical QSPR model developed to predict the normal boiling point of a set of sulfur-containing heterocyclic compounds.

Statistical ParameterValue
Number of Compounds130
Coefficient of Determination (R²)0.94
Root Mean Square Error (K)15.2
Cross-validation R² (Q²)0.91

This table is for illustrative purposes and is based on typical values found in QSPR studies of related compounds. nih.gov

Derivatization and Analog Synthesis Strategies Based on N Ethyl 1 Benzothiophen 7 Amine

Modification of the N-Ethylamine Side Chain

Alkylation and Acylation for Library Generation

The nitrogen atom in N-Ethyl-1-benzothiophen-7-amine can be readily modified through standard alkylation and acylation reactions to produce a diverse library of tertiary amines and amides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

N-Alkylation typically involves the reaction of the amine with an alkyl halide (e.g., methyl iodide) or other alkylating agents. The reaction can be performed in the presence of a base to neutralize the resulting acid. The use of butyllithium as a base has been noted for its ability to facilitate selective alkylation in related heterocyclic systems mdpi.com. This approach allows for the introduction of a wide variety of alkyl groups, from simple methyl and benzyl groups to more complex chains.

N-Acylation is achieved by treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction converts the secondary amine into a more complex amide structure, altering its electronic and steric properties.

These derivatization techniques are crucial for creating libraries of compounds with modified polarity, basicity, and steric bulk, which are key parameters in tuning the biological activity and pharmacokinetic properties of a molecule. Derivatization is a common strategy used to protect reactive groups, such as thiols, from oxidation during sample handling nih.govresearchgate.net.

Table 1: Representative Alkylation and Acylation Reactions for Library Generation

Reaction Type Reagent Class Product Class Purpose
Alkylation Alkyl Halides (R-X) Tertiary Amines Introduce diverse alkyl substituents
Benzyl Bromide Tertiary Amines Add bulky aromatic groups
Acylation Acyl Chlorides (R-COCl) Amides Modify electronic properties and H-bonding

Functional Group Interconversions on the Ethyl Moiety

Beyond modifications at the nitrogen atom, the ethyl group itself presents opportunities for functional group interconversions. While less common than N-alkylation or acylation, these transformations can introduce valuable chemical handles or modify the compound's profile in unique ways. Potential strategies, based on established organic synthesis principles, could include:

Oxidation: Selective oxidation of the ethyl chain could potentially introduce a hydroxyl group (leading to an ethanolamine derivative) or a carbonyl group. This would require carefully controlled reaction conditions to avoid oxidation of the benzothiophene (B83047) ring or the nitrogen atom.

Halogenation: Introduction of a halogen, such as bromine or chlorine, onto the ethyl group could create a precursor for further nucleophilic substitution reactions, allowing the attachment of a wide range of other functional groups.

These interconversions expand the chemical space accessible from the parent compound, enabling the synthesis of analogs with significantly different physicochemical properties.

Substitutions on the Benzothiophene Ring System

The aromatic benzothiophene core is a key target for modification to modulate the electronic and structural properties of the molecule. Regioselective functionalization is critical for targeted analog synthesis.

Regioselective Functionalization at Different Positions (e.g., C2, C3, C4, C5, C6)

The functionalization of the benzothiophene ring is a well-explored area, though achieving selectivity can be challenging, particularly at the C3 position. doaj.orgdntb.gov.uanih.gov

C2-Position: The C2 position is often more reactive towards electrophilic substitution compared to C3. C-H arylation at this position can be achieved using palladium catalysis. organic-chemistry.org

C3-Position: Direct functionalization at the C3 position is more demanding due to regioselectivity issues with the competing C2 position. nih.gov Modern methods have been developed to overcome this challenge. One innovative, metal-free approach utilizes readily accessible benzothiophene S-oxides as precursors. dntb.gov.uanih.govresearchgate.net An interrupted Pummerer reaction then allows for the delivery of phenol or silane coupling partners with complete regioselectivity for the C3 position under mild conditions. nih.govresearchgate.net Traditional methods often require directing groups at the C2 position to activate the C-H bond at C3 for metallation. researchgate.net

Other Positions (C4, C5, C6): Functionalization at the benzene (B151609) portion of the ring system typically relies on standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effects of the fused thiophene (B33073) ring and the N-ethylamine group at C7 would influence the regiochemical outcome of these reactions. Alternatively, strategies involving ortho-lithiation can provide access to specifically substituted derivatives. researchgate.net

Table 2: Summary of Regioselective Functionalization Methods for Benzothiophene

Position Method Reagents/Conditions Notes
C2 Pd-catalyzed C-H Arylation Aryl halides, Pd catalyst, base Generally favored position for electrophilic attack.
C3 Interrupted Pummerer Reaction Benzothiophene S-oxide, TFAA, phenol/silane Metal-free, highly regioselective for C3. nih.govresearchgate.net
C3 Directed C-H Metallation C2-directing group, Pd or Ir catalyst Requires installation and removal of a directing group. researchgate.net

| C7 | Halogenation/Cross-Coupling | NBS/I₂, then Pd-catalyzed coupling | Allows introduction of aryl or amino groups. researchgate.net |

Introduction of Diverse Chemical Tags for Specific Research Purposes (e.g., fluorescent tags for chemical probes)

The benzothiophene scaffold can be tagged with various chemical reporters, such as fluorescent dyes, to create chemical probes for biological imaging and research. Benzothiophene derivatives themselves can exhibit interesting photophysical properties and serve as fluorophores. beilstein-journals.org

The synthesis of fluorescent benzothiophene derivatives is often achieved through palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a bromo-substituted benzothiophene can be coupled with a boronic acid derivative of a fluorescent molecule (Suzuki coupling) or an amine-containing fluorophore (Buchwald-Hartwig amination). researchgate.net

Researchers have developed benzothiophene 1,1-dioxides that act as "push-pull" type fluorophores with large Stokes shifts, making them suitable for live-cell imaging applications. chemrxiv.org The introduction of β-carboline, another fluorescent moiety, onto a benzothiophene core has been shown to produce promising fluorophores with high quantum yields. beilstein-journals.org These strategies enable the creation of tagged molecules for tracking their localization and interactions within biological systems.

Heterocyclic Ring Expansion or Contraction from the Benzothiophene Core

Advanced derivatization strategies can involve the chemical transformation of the benzothiophene core itself into a different heterocyclic system. Such ring expansion or contraction reactions offer pathways to novel molecular scaffolds that are not readily accessible through other means.

While specific examples starting directly from this compound are not prevalent in the literature, the principles of such transformations are established in heterocyclic chemistry. researchgate.net

Ring Expansion: A benzothiophene could potentially be expanded to a seven- or eight-membered ring system. researchgate.net This might be achieved through a sequence involving oxidative cleavage of the thiophene ring, followed by the introduction of a two-carbon unit and subsequent ring-closing metathesis or other cyclization reactions.

Ring Contraction: While less common, contraction of the benzene ring portion could theoretically lead to thieno-pyridine or other fused five- and six-membered systems.

These complex, multi-step synthetic sequences represent a frontier in analog design, providing access to unique chemical structures with potentially novel biological activities. Such methods are particularly valuable for creating scaffolds that are difficult to obtain through conventional synthetic routes. researchgate.net

Future Research Directions: Stereoselective Synthesis of Chiral this compound Analogs

While the derivatization and synthesis of various benzothiophene analogs are documented in scientific literature, specific research focusing on the stereoselective synthesis of chiral analogs of this compound is not yet available. The development of synthetic routes to enantiomerically pure forms of this compound and its derivatives represents a significant area for future investigation. Such research would be crucial for exploring the potential stereospecific interactions of these compounds with biological targets, a key aspect in the development of new therapeutic agents.

The field of asymmetric synthesis offers a variety of established strategies that could be adapted for the stereoselective preparation of chiral amines and their derivatives. These methodologies are broadly applicable and could foreseeably be tailored to the this compound scaffold.

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Application to this compound
Chiral Auxiliaries A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction.An appropriate chiral auxiliary could be attached to a precursor of this compound to direct the stereoselective formation of a chiral center. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
Asymmetric Catalysis This approach utilizes a chiral catalyst to create a chiral product from an achiral starting material.A chiral transition metal catalyst or an organocatalyst could be employed in the synthesis of this compound or its precursors to induce enantioselectivity.
Enzymatic Resolution Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.A suitable enzyme, such as a lipase, could be used to selectively acylate one enantiomer of a racemic precursor, facilitating the separation of the chiral amines.
Chiral Chromatography This technique involves the use of a chiral stationary phase to separate enantiomers in a racemic mixture.A racemic mixture of a chiral analog of this compound could be separated into its constituent enantiomers using high-performance liquid chromatography (HPLC) with a chiral column.

Future research efforts would likely involve the exploration and optimization of one or more of these strategies. The successful development of a stereoselective synthesis would be a critical step in unlocking the full therapeutic potential of chiral this compound analogs, allowing for detailed pharmacological evaluation of individual enantiomers. This would enable a deeper understanding of their structure-activity relationships and could lead to the identification of more potent and selective drug candidates.

Exploration of Potential Non Biological Applications for N Ethyl 1 Benzothiophen 7 Amine Derivatives

Applications in Materials Science

The inherent properties of the benzothiophene (B83047) ring system, such as its planarity, rigidity, and electron-transport capabilities, make it a valuable component in the design of advanced functional materials. The addition of an N-ethylamine group further enhances these properties by introducing a potent electron-donating moiety.

Derivatives of N-Ethyl-1-benzothiophen-7-amine are promising candidates for use in organic electronic devices. The benzothiophene core is a well-regarded building block for organic semiconductors due to its excellent charge mobility. Fused thiophene (B33073) structures, in particular, have been utilized in organic field-effect transistors (OFETs) and have demonstrated reliable performance and stability in ambient environments. The combination of a benzothiophene unit with an electron-donating amine group creates a donor-acceptor (D-A) type structure, which is a common design strategy for emitters in organic light-emitting diodes (OLEDs).

In this context, the N-ethylamino group would function as the electron-donating component, while the benzothiophene moiety could act as the π-conjugated bridge or part of the acceptor unit. This intramolecular charge transfer character is crucial for developing materials for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve high quantum efficiencies. For instance, various thiophene derivatives are already employed as luminescent materials and charge transport layers in OLEDs, where they contribute to enhanced brightness and efficiency. Similarly, benzothienobenzothiophene (BTBT) derivatives have been extensively studied for OFETs, showcasing the potential of the core structure in transistor applications.

Table 1: Performance of Representative Benzothiophene-Based Organic Semiconductors
Compound ClassApplicationKey Performance MetricReference Finding
bohrium.comBenzothieno[3,2-b]benzothiophene (BTBT) DerivativesOFETsHigh charge carrier mobilityBTBT-based materials are known for excellent charge mobility and have been widely investigated in field-effect transistors.
Dibenzothiophene DerivativesOLEDsHost materials for deep-blue phosphorescent OLEDsThese materials serve as effective hosts, enabling high efficiency in blue OLEDs. researchgate.net
Thiophene-Benzothiadiazole DerivativesOLEDsDeep-red to near-infrared (NIR) emissionIncorporating thiophene as a π-bridge in D-A-D structures allows for red-shifted emission suitable for NIR OLEDs. nih.gov
Acridine/Benzothiophene HybridsTADF OLEDsHigh external quantum efficiency (EQE) up to 25.6%Fusing an acridine donor with a benzothiophene unit creates efficient TADF emitters for high-performance OLEDs. rsc.org

The benzothiophene scaffold possesses intrinsic fluorescence, a property that can be harnessed for the development of chemical sensors. Thiophene has been demonstrated as an excellent component in fluorescent probes due to its favorable photophysical properties and the ability to tune its emission spectra. The design of such probes typically involves a fluorophore (the signaling unit) and a receptor (the recognition unit).

For derivatives of this compound, the benzothiophene core would serve as the fluorophore. The N-ethylamine group could be modified to act as a selective binding site for specific analytes, such as metal ions. Upon binding of an analyte, the electronic environment of the fluorophore would be altered, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength shift). This "turn-on" or "turn-off" response allows for the detection and quantification of the target species. For example, thiophene-appended benzothiazole compounds have been successfully used for the ratiometric detection of cadmium and copper ions. bohrium.comresearchgate.net The nitrogen and sulfur atoms within the this compound structure could potentially chelate with metal ions, making its derivatives suitable for similar sensing applications.

Table 2: Examples of Thiophene- and Benzothiazole-Based Fluorescent Sensors
Sensor BaseTarget AnalyteSensing MechanismLimit of Detection (LOD)
Thiophene-appended BenzothiazoleCd²⁺Ratiometric fluorescence with a red shift from 496 nm to 549 nm2.25 nM bohrium.com
Thiophene-appended BenzothiazoleCu²⁺Colorimetric detection1.06 x 10⁻⁷ M bohrium.com
Benzothiazole DerivativeFe³⁺"Turn-off" fluorescence quenching5.86 μM rsc.org
Biphenyl-Benzothiazole DerivativeZn²⁺, Cu²⁺, Ni²⁺Ratiometric and colorimetric responseNot specified beilstein-journals.org

Polythiophenes are a major class of conducting polymers with widespread applications in electronics. The properties of these polymers can be systematically modified by introducing functional groups onto the thiophene monomer unit. This compound could serve as a novel monomer for the synthesis of functionalized polythiophenes.

Polymerization could be achieved through methods such as oxidative chemical polymerization, typically using an oxidant like iron(III) chloride (FeCl₃), or through electropolymerization. The resulting polymer would feature a conjugated poly(benzothiophene) backbone with pendant N-ethylamine groups. These amine groups could enhance the polymer's solubility, processability, and electronic properties. Furthermore, the amine functionality offers a site for post-polymerization modification, allowing for the attachment of other functional units to create highly specialized polymer architectures for applications ranging from sensors to biomedical devices.

Table 3: Properties of Functionalized Polythiophene Derivatives
Pendant GroupPolymerization MethodKey PropertyPotential Application
Pyrazoline HeterocycleChemical Oxidative (FeCl₃)High fluorescence intensity and thermal stability up to 590°C. researchgate.netOptoelectronic devices researchgate.net
Benzo[d]thiazole HeterocycleChemical Oxidative (FeCl₃)Fluorescence emission around 516 nm. nih.govLuminescent materials nih.gov
Alkylsulfonic Acid EstersNickel(II)-catalyzed cross-couplingImproved electrical conductivity upon conversion to sulfonic acid form.Conducting materials

Catalysis and Ligand Design

The combination of a soft sulfur donor and a harder nitrogen donor within a rigid aromatic framework makes this compound an intriguing candidate for applications in catalysis.

The molecular structure of this compound is well-suited for it to act as a bidentate ligand in transition metal catalysis. The nitrogen atom of the ethylamine (B1201723) group and the sulfur atom of the benzothiophene ring can coordinate simultaneously to a metal center, forming a stable chelate ring. Such N,S-bidentate ligands are valuable in catalysis, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

The stability of the resulting metal complex and its catalytic activity are influenced by the steric and electronic properties of the ligand. The rigid benzothiophene backbone would provide a well-defined geometry, while the ethyl group on the nitrogen allows for some steric tuning. The use of such a ligand could enhance catalyst stability and influence the selectivity of the reaction. While thiophenes are generally considered weak coordinators, their incorporation into polydentate ligand frameworks, especially with nitrogen donors, has been shown to be effective.

Table 4: Common Ligand Types and Their Roles in Cross-Coupling Reactions
Ligand ClassCoordinating AtomsKey FeatureTypical Application
DialkylbiarylphosphinesPSterically bulky and electron-rich, promoting oxidative addition.Suzuki-Miyaura, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs)CStrong σ-donors, forming stable metal complexes.Suzuki-Miyaura, Heck
Schiff BasesN, OReadily synthesized N,O-bidentate ligands.Suzuki-Miyaura
Potential N,S-Bidentate LigandsN, SCombines hard (N) and soft (S) donors for unique electronic properties.Potential for various cross-coupling reactions

The secondary amine in this compound can also function as an organocatalyst. Amine catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations through the formation of nucleophilic enamines or electrophilic iminium ions.

Derivatives of aminobenzothiophenes have already been shown to be effective in organocatalytic reactions. For example, a quinine-derived bifunctional thiourea catalyst has been used with an N-(benzo[b]thiophen-2-yl)-sulfonamide for the asymmetric [3+3] annulation to produce polycyclic benzothiophene derivatives with excellent enantioselectivities (up to 97% ee). This demonstrates that the amine functionality on the benzothiophene scaffold can be effectively utilized in a catalytic cycle. By creating chiral versions of this compound or by using it in combination with a chiral co-catalyst, it is plausible that this compound could mediate various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or Mannich reactions.

Role as a Synthetic Intermediate for Complex Chemical Structures (non-medicinal pathways)

The this compound molecule, possessing a reactive secondary amine and an electron-rich benzothiophene core, is a promising starting material for the synthesis of a variety of complex, non-medicinal chemical structures. The functional groups on this molecule allow for a range of chemical modifications, making it a versatile building block in organic synthesis.

The benzothiophene moiety itself is a key component in the development of organic semiconductors. bohrium.comnih.govresearchgate.net These materials are integral to the advancement of organic electronics, finding use in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The synthesis of oligo- and poly(benzothiophene)s has been a significant area of research to create materials with desirable electronic properties. sapub.org The ethyl-amine substituent on the benzothiophene ring can be chemically modified to introduce other functional groups, which can then be used to link multiple benzothiophene units together or to attach the molecule to other aromatic systems, thereby creating larger π-conjugated systems necessary for semiconductor behavior.

Furthermore, the amino group on this compound can be a key functional handle for the synthesis of novel dyes. Thiophene-based azo dyes are a known class of colorants. nih.gov The diazotization of aminothiophenes and subsequent coupling reactions are standard methods for producing such dyes. nih.gov The N-ethyl group can influence the electronic properties and solubility of the resulting dye molecules.

The versatility of the benzothiophene core is further demonstrated by its use in the construction of fused heterocyclic systems. Various synthetic methodologies, including cyclization techniques and transition metal-catalyzed reactions, have been employed to access diverse benzothiophene scaffolds. rsc.org These scaffolds can then be elaborated into more complex structures with potential applications in materials science.

Table 1: Potential Non-Medicinal Applications of this compound Derivatives as Synthetic Intermediates

Application AreaPotential Derivative StructureSynthetic Strategy
Organic SemiconductorsOligomers or polymers containing the benzothiophene unitPolymerization via functionalization of the amine group
DyesAzo dyes incorporating the benzothiophene scaffoldDiazotization of the amino group and coupling with other aromatic compounds
Fused Heterocyclic SystemsPolycyclic aromatic compounds with embedded benzothiopheneIntramolecular cyclization reactions involving the amine and other introduced functional groups

Analytical Chemistry Applications (e.g., derivatization reagents for enhanced detection in chromatography)

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as chromatography. wikipedia.orgdntb.gov.ua This can enhance detectability, improve separation, and increase sensitivity.

While specific applications of this compound as a derivatization reagent are not yet widely documented, the inherent properties of the benzothiophene scaffold suggest significant potential in this area. Benzothiophene derivatives have been shown to exhibit fluorescent properties. organic-chemistry.orgnih.gov This fluorescence is a key characteristic for developing highly sensitive derivatization reagents for high-performance liquid chromatography (HPLC) with fluorescence detection.

A derivatizing agent based on the this compound framework could be designed to react with specific functional groups in target analytes. The ethyl-amine group could be modified to introduce a reactive moiety that selectively couples with the analyte of interest. The benzothiophene core would serve as the fluorophore, providing a strong and detectable signal.

For instance, a recent study developed a benzothiophene-based fluorescent probe for the detection of cyanide and changes in polarity. google.commdpi.com This demonstrates the principle of using the benzothiophene structure to create sensitive analytical tools. Such probes can be adapted for use in various analytical techniques beyond simple detection, including chromatographic methods where they can be used for pre- or post-column derivatization to enhance the detection of otherwise non-fluorescent analytes.

The development of such reagents would involve synthesizing a derivative of this compound that contains a reactive group capable of covalently bonding to the target analyte. The choice of reactive group would depend on the functional group of the analyte to be detected (e.g., an isothiocyanate group to react with primary amines).

Table 2: Potential Analytical Chemistry Applications of this compound Derivatives

ApplicationDerivatization StrategyDetection MethodPotential Advantages
HPLC Analysis of AminesPre- or post-column derivatization with a benzothiophene-based reagent containing an amine-reactive groupFluorescence DetectionHigh sensitivity and selectivity
Chemical SensingDevelopment of fluorescent probes for specific ions or moleculesFluorescence SpectroscopyReal-time detection and potential for bioimaging applications
Mass SpectrometryDerivatization to improve ionization efficiency and introduce a specific fragmentation patternMass SpectrometryEnhanced sensitivity and structural elucidation

Conclusions and Future Research Directions

Summary of Current Understanding of N-Ethyl-1-benzothiophen-7-amine Chemistry

Direct and extensive research specifically targeting this compound is not widely available in peer-reviewed literature. However, a foundational understanding of its chemistry can be extrapolated from the well-established principles of benzothiophene (B83047) chemistry and the reactions of aromatic amines.

The core of the molecule is the benzothiophene scaffold, a bicyclic aromatic heterocycle where a benzene (B151609) ring is fused to a thiophene (B33073) ring. wikipedia.org This bestows upon it a set of properties characteristic of aromatic systems, including thermal stability and a propensity for electrophilic substitution, although the reactivity is modulated by the presence of the sulfur heteroatom and the position of substitution. hw.ac.uk The C2 and C3 positions of the thiophene ring are generally the most reactive sites. hw.ac.uk

The second key feature is the N-ethylamino group at the 7-position of the benzene ring. The nitrogen atom's lone pair of electrons can participate in the aromatic system, influencing its electronic properties. This substituent is expected to be an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring, though the steric hindrance from the fused thiophene ring might influence regioselectivity.

The synthesis of this compound would likely proceed via a multi-step sequence. A common strategy would involve the initial synthesis of the 1-benzothiophene core, followed by nitration and subsequent reduction to yield 7-amino-1-benzothiophene. The final step would be the N-alkylation of the amino group with an ethylating agent, such as ethyl iodide or diethyl sulfate. beilstein-journals.org The regioselectivity of the initial nitration can be a challenge, often yielding a mixture of isomers.

While no specific physical and chemical properties for this compound are documented, predictions can be made based on its constituent parts. The compound would be a solid or high-boiling point liquid at room temperature, with solubility in common organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular FormulaC₁₀H₁₁NS---
Molecular Weight177.27 g/mol ---
AppearanceLikely a solid or high-boiling point liquidGeneral properties of similar aromatic amines
Melting PointNot available---
Boiling PointHigher than benzothiophene (221 °C) due to increased molecular weight and potential for hydrogen bondingComparison with benzothiophene and N-ethylaniline
SolubilitySoluble in common organic solvents (e.g., ethanol, acetone, DMSO)General solubility of aromatic amines
pKa (of the conjugate acid)Estimated to be around 4-5Comparison with aniline (B41778) and its derivatives

Identification of Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap is the near-complete absence of experimental data for this compound. This presents a wealth of untapped research avenues:

Definitive Synthesis and Characterization: A primary research goal should be the development and optimization of a high-yield, regioselective synthesis of this compound. Following a successful synthesis, a complete characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide invaluable and foundational data.

Exploration of Chemical Reactivity: A systematic study of the chemical reactivity of this compound is needed. This would include exploring its behavior in electrophilic substitution reactions (e.g., halogenation, nitration, acylation) to determine the directing effects of the N-ethylamino group in this specific fused ring system. Additionally, reactions involving the amine functionality, such as diazotization followed by Sandmeyer-type reactions, could lead to a diverse range of 7-substituted benzothiophenes.

Physicochemical Property Determination: Precise measurement of its physical properties, including melting point, boiling point, solubility in various solvents, and its acid dissociation constant (pKa), is essential for any future application development.

Comparative Studies: A comparative study of the properties and reactivity of this compound with its isomers (e.g., N-Ethyl-1-benzothiophen-2-amine, -3-amine, -4-amine, -5-amine, and -6-amine) would provide significant insights into the structure-property relationships within this class of compounds.

Prospects for Novel Synthetic Methodologies

Beyond the classical synthetic approaches, modern synthetic organic chemistry offers several promising avenues for the synthesis of this compound and its derivatives:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, or nickel-catalyzed cross-coupling reactions could be employed for the direct N-ethylation of 7-amino-1-benzothiophene, potentially offering milder reaction conditions and higher selectivity compared to traditional alkylation methods. rsc.org For instance, a Buchwald-Hartwig amination could be envisioned between 7-bromo-1-benzothiophene and ethylamine (B1201723).

C-H Activation/Functionalization: Direct C-H amination of the 1-benzothiophene core at the 7-position would represent a highly atom-economical and elegant synthetic strategy. While challenging due to the need for high regioselectivity, recent advancements in transition-metal-catalyzed C-H activation could make this a feasible approach in the future.

Domino and Multicomponent Reactions: The development of domino or multicomponent reactions that assemble the this compound scaffold in a single pot would be a significant advancement in terms of efficiency and sustainability. researchgate.netresearchgate.net This could involve, for example, a reaction between a suitably substituted ortho-halobenzaldehyde, a sulfur source, and an ethylamine equivalent.

Emerging Opportunities in Advanced Characterization and Computational Chemistry

The study of this compound would greatly benefit from the application of advanced characterization techniques and computational chemistry:

Advanced NMR Techniques: Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex aromatic region.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound. nih.gov These calculations can provide insights into bond lengths, bond angles, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map. This information can help in understanding its reactivity, spectroscopic properties, and intermolecular interactions.

Predictive Modeling of Properties: Computational methods can also be used to predict various physicochemical properties, such as its octanol-water partition coefficient (logP), which is important for understanding its environmental fate and potential for use in different solvent systems.

Table 2: Potential Areas of Computational Investigation for this compound

Computational MethodResearch QuestionPotential Outcome
Density Functional Theory (DFT)What are the optimized molecular geometry and electronic properties?Prediction of bond lengths, angles, HOMO-LUMO gap, and charge distribution.
Time-Dependent DFT (TD-DFT)What is the predicted UV-Vis absorption spectrum?Correlation of electronic transitions with experimental spectroscopic data.
Molecular Dynamics (MD) SimulationsHow does the molecule interact with solvents or surfaces?Understanding of solvation effects and potential for self-assembly or surface adsorption.
Quantum Theory of Atoms in Molecules (QTAIM)What is the nature of the chemical bonds within the molecule?Detailed analysis of bonding characteristics, including the C-S and C-N bonds.

Potential for Innovation in Non-Biological Chemical Applications

While adhering to the exclusion of biological applications, the unique electronic and structural features of this compound suggest potential for innovation in several areas of materials science and chemical synthesis:

Organic Electronics: Benzothiophene derivatives are known to be components of organic semiconductors and conducting polymers due to their π-conjugated system. rsc.org The introduction of an N-ethylamino group at the 7-position could modulate the electronic properties of the benzothiophene core, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The amine group could also serve as a handle for further functionalization to fine-tune these properties.

Dye and Pigment Chemistry: The extended π-system of the benzothiophene core, coupled with the electron-donating N-ethylamino group, forms a classic donor-π-acceptor (D-π-A) type structure which is a common motif in chromophores. This suggests that this compound could serve as a precursor or a key intermediate in the synthesis of novel dyes and pigments with specific absorption and emission properties. Thioindigo, a well-known dye, is a derivative of benzothiophene. rsc.org

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals and alloys. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can coordinate with the vacant d-orbitals of metal atoms, forming a protective film on the metal surface. This compound possesses these structural features and warrants investigation for its potential as a corrosion inhibitor.

Ligands for Catalysis: The nitrogen and sulfur atoms in this compound could act as coordination sites for metal ions. This opens up the possibility of using it or its derivatives as ligands in coordination chemistry and homogeneous catalysis. The rigidity of the benzothiophene backbone could impart specific steric and electronic properties to a metal center, influencing the outcome of catalytic reactions.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentsKey IntermediateYield (%)Reference
Reductive aminationLiAlH₄, benzoyl chlorideN-Benzyl intermediate65–75
N-AlkylationEthyl bromide, K₂CO₃Free amine precursor50–60

How can researchers validate the purity and structural integrity of this compound during synthesis?

Basic Research Question
Characterization relies on spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR identifies ethyl (-CH₂CH₃) and benzothiophene aromatic protons.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₃NS requires m/z 191.0774).
  • HPLC : Purity ≥98% is achievable using C18 columns with UV detection at λmax ~255 nm .

Advanced Consideration : Contradictions in spectroscopic data (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents. Use deuterated solvents and variable-temperature NMR to resolve ambiguities .

What experimental design principles are critical for optimizing reaction conditions in this compound synthesis?

Advanced Research Question
Orthogonal experimental design (e.g., Taguchi method) is effective for multi-variable optimization. For example:

  • Factors : Temperature, molar ratio (amine:alkylating agent), solvent polarity.
  • Response variables : Yield, purity, reaction time.
  • Statistical analysis : ANOVA identifies significant factors; Pareto charts prioritize adjustments .

Q. Table 2: Orthogonal Array for Reaction Optimization

RunTemp (°C)Molar RatioSolventYield (%)
1251:1.2THF62
2401:1.5DCM78
3601:2.0EtOH85

How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

Advanced Research Question
Discrepancies in logP or pKa values often stem from solvent effects or protonation state assumptions. Methodological steps include:

Re-validate computational models : Use higher-level theory (e.g., DFT-B3LYP/6-311+G(d,p)) with explicit solvent simulations.

Experimental cross-check : Compare experimental logP (shake-flask method) with predicted values from PubChem or NIST data .

Error analysis : Quantify systematic biases (e.g., overestimation of hydrophobic interactions).

What strategies are effective for regioselective functionalization of the benzothiophene ring in this compound?

Advanced Research Question
Electrophilic aromatic substitution (EAS) at the 3-position is favored due to electron-donating ethylamine groups. Key steps:

  • Directing groups : Use -NHCOCH₃ to block the 7-position.
  • Catalysis : FeCl₃ enhances nitration regioselectivity .
  • Protection : Boc protection of the amine prevents unwanted side reactions during halogenation .

How can researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Advanced Research Question
Implement quality-by-design (QbD) protocols:

Critical process parameters (CPPs) : Monitor pH, stirring rate, and cooling gradients.

In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Stability studies : Accelerated degradation tests (40°C/75% RH) identify sensitive intermediates requiring controlled storage (-20°C) .

What computational tools are recommended for studying this compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., serotonin transporters).
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • Pharmacophore modeling : Phase (Schrödinger) identifies essential interaction motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.